molecular formula C7H12N2O3 B14725306 2-(Glycylamino)-3-methylbut-2-enoic acid CAS No. 6499-76-9

2-(Glycylamino)-3-methylbut-2-enoic acid

Cat. No.: B14725306
CAS No.: 6499-76-9
M. Wt: 172.18 g/mol
InChI Key: TVEQPQZKWPSKTG-UHFFFAOYSA-N
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Description

2-(Glycylamino)-3-methylbut-2-enoic acid is a synthetic compound that combines elements of amino acids and unsaturated carboxylic acids. This compound is of interest due to its unique structure, which includes both an amino group and a double bond, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Glycylamino)-3-methylbut-2-enoic acid typically involves the following steps:

    Starting Materials: Glycine and 3-methylbut-2-enoic acid are the primary starting materials.

    Coupling Reaction: The amino group of glycine is coupled with the carboxyl group of 3-methylbut-2-enoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The double bond in this compound can undergo oxidation reactions, forming epoxides or diols.

    Reduction: The double bond can also be reduced to form saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated amino acids.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

2-(Glycylamino)-3-methylbut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in peptide synthesis and protein engineering.

    Medicine: Investigated for its potential as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Glycylamino)-3-methylbut-2-enoic acid involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors that recognize amino acid derivatives.

    Pathways: It can participate in metabolic pathways involving amino acids and peptides, potentially influencing protein synthesis and degradation.

Comparison with Similar Compounds

    2-Amino-3-methylbutanoic acid: Lacks the double bond present in 2-(Glycylamino)-3-methylbut-2-enoic acid.

    Glycylglycine: A simple dipeptide without the unsaturated carboxylic acid moiety.

Properties

CAS No.

6499-76-9

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

2-[(2-aminoacetyl)amino]-3-methylbut-2-enoic acid

InChI

InChI=1S/C7H12N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h3,8H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

TVEQPQZKWPSKTG-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)O)NC(=O)CN)C

Origin of Product

United States

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